Metabolism‑Dependent CYP2C8 Inhibition: Time‑Dependent Potency Shift Unique to Gemfibrozil 1-O-beta-Glucuronide
Gemfibrozil 1-O-beta-Glucuronide exhibits a dramatic time‑dependent increase in CYP2C8 inhibitory potency that is not observed with the parent drug gemfibrozil or with 10 other tested acyl glucuronides [1][2]. After a 30‑minute pre‑incubation with NADPH‑fortified human liver microsomes, the IC₅₀ for CYP2C8 inhibition decreased 13.3‑fold from 24 µM to 1.8 µM [3]. In contrast, gemfibrozil (parent) shows no metabolism‑dependent inhibition of CYP2C8, and its primary inhibitory activity is directed against CYP2C9 (IC₅₀ = 30 µM) [4].
| Evidence Dimension | IC₅₀ for CYP2C8 inhibition before and after NADPH pre‑incubation |
|---|---|
| Target Compound Data | IC₅₀ decreases from 24 µM (0 min) to 1.8 µM (30 min) |
| Comparator Or Baseline | Gemfibrozil (parent) – no metabolism‑dependent inhibition of CYP2C8; IC₅₀ (CYP2C9) = 30 µM |
| Quantified Difference | 13.3‑fold increase in potency after 30‑minute pre‑incubation for the glucuronide, versus no time‑dependent effect for gemfibrozil |
| Conditions | Human liver microsomes, NADPH‑fortified incubation, paclitaxel 6α‑hydroxylation probe |
Why This Matters
This unique time‑dependent inactivation profile makes Gemfibrozil 1-O-beta-Glucuronide the indispensable reference standard for predicting and modeling clinical CYP2C8‑mediated drug‑drug interactions.
- [1] Ogilvie, B. W., Zhang, D., Li, W., Rodrigues, A. D., Gipson, A. E., Holsapple, J., Toren, P., & Parkinson, A. (2006). Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions. Drug Metabolism and Disposition, 34(1), 191–197. View Source
- [2] Studies to Further Investigate the Inhibition of Human Liver Microsomal CYP2C8 by the Acyl-β-Glucuronide of Gemfibrozil. (2011). Drug Metabolism and Disposition. View Source
- [3] Ogilvie, B. W., et al. (2006). Drug Metabolism and Disposition, 34(1), 191–197. (Data extracted from Figure 2 and Results section). View Source
- [4] Ogilvie, B. W., et al. (2006). Drug Metabolism and Disposition, 34(1), 191–197. (IC₅₀ values for CYP2C9 and CYP2C8). View Source
